3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(20-10-9-17(12-20)22-13-14-3-4-14)16-7-5-15(6-8-16)18-2-1-11-23-18/h1-2,5-8,11,14,17H,3-4,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDMXCOIHJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylmethanol with pyrrolidine in the presence of a base to form the cyclopropylmethoxy-pyrrolidine intermediate. This intermediate is then reacted with 4-(thiophen-2-yl)benzoyl chloride under anhydrous conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the thiophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in certain chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Thiophene Substituents
(a) (2S)-2-[(Thiophen-2-yl)methyl]pyrrolidine (Enamine Ltd, )
- Structure : Pyrrolidine with a thiophen-2-ylmethyl group at the 2-position.
- Key differences :
- Lacks the cyclopropylmethoxy and benzoyl groups.
- Simpler substitution pattern reduces steric hindrance but limits aromatic interactions.
- Applications : Used as a building block in drug discovery, highlighting the importance of thiophene-pyrrolidine hybrids in medicinal chemistry .
(b) 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (, Compound 8d)
- Structure: Benzo[b]thiophene-linked propanol with piperazine and methoxyphenyl groups.
- Key differences: Replaces pyrrolidine with a piperazine-propanol chain. Contains methoxy groups instead of cyclopropylmethoxy.
- Synthesis : Achieved via ketone reduction (93.4% yield), indicating efficient reductive methods for similar alcohols .
Cyclopropylmethoxy-Containing Compounds
(a) Betaxolol Hydrochloride (Pharmacopeial Forum, )
- Structure: 1-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-3-(isopropylamino)-2-propanol hydrochloride.
- Key differences: Features a propanol backbone instead of pyrrolidine. Cyclopropylmethoxy is linked via an ethyl-phenoxy group.
- Analytical Data : Infrared absorption and retention time validated for identification, suggesting robust quality control methods applicable to cyclopropylmethoxy derivatives .
(b) 4-[2-(Cyclopropylmethoxy)ethyl]phenol (, Compound c)
- Structure: Phenolic derivative with a cyclopropylmethoxy-ethyl chain.
- Key differences: Simpler aromatic system (phenol vs. benzoyl-thiophene). Lacks the pyrrolidine core.
- Applications : Intermediate in synthesizing β-blockers like betaxolol, emphasizing the role of cyclopropylmethoxy in cardiovascular agents .
Pyrrolidine Derivatives with Aromatic Substituents
(a) 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()
- Structure: Highly substituted pyrrolidine with tert-butylphenyl, cyano, and ester groups.
- Key differences: Multiple electron-withdrawing groups (cyano, ester) alter electronic properties. No thiophene or cyclopropylmethoxy moieties.
- Synthesis : One-pot two-step reaction demonstrates versatility in pyrrolidine functionalization .
(b) 1-[(E)-4-(4-Chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine (Clarke's Analysis, )
- Structure : Pyrrolidine with a chlorophenyl-phenylbutenyl chain.
- Key differences :
- Chlorophenyl substituent instead of thiophene-benzoyl.
- Alkenyl group introduces rigidity.
- Applications: Potential CNS activity due to structural resemblance to psychoactive compounds .
Comparative Data Table
*Estimated based on analogous structures.
Key Research Findings and Notes
- Synthetic Efficiency: Piperazine-propanol derivatives () achieve high yields (up to 93.4%) via sodium borohydride reduction, suggesting similar methods could optimize the target compound’s synthesis .
- Structural Complexity : The target’s benzoyl-thiophene group may improve target binding specificity compared to simpler thiophene-pyrrolidine hybrids .
- Analytical Challenges : Infrared and NMR data from and provide benchmarks for validating the target compound’s purity and conformation .
Q & A
Basic: What are the optimal synthetic routes for 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine, and what reaction parameters are critical?
The synthesis of this compound typically involves multi-step reactions, starting with functionalized pyrrolidine precursors. Key steps include:
- Cyclopropylmethoxy introduction : Alkylation of pyrrolidine using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Benzoylation : Coupling of 4-(thiophen-2-yl)benzoic acid to the pyrrolidine nitrogen via activation with EDCI/HOBt or using Schlenk techniques .
- Critical parameters : Temperature control during cyclopropane ring formation (to prevent ring-opening) and inert atmosphere for thiophene stability .
- Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃) may enhance coupling efficiency in aryl-thiophene bond formation .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δH 7.2–7.8 ppm for thiophene protons, δC 120–140 ppm for aromatic carbons) confirm substitution patterns .
- HRMS : High-resolution mass spectrometry (e.g., calculated m/z 384.18 vs. observed 384.19) validates molecular composition .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl (benzoyl) groups .
- X-ray crystallography : Resolves stereochemistry and confirms cyclopropane geometry .
Advanced: How can computational modeling predict biological target interactions, and what validation methods are recommended?
- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Focus on the thiophene and benzoyl moieties as potential binding motifs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energies (ΔG) .
- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀ values) and compare predicted vs. experimental binding affinities .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purification methods?
- Yield optimization : Screen solvents (e.g., toluene vs. DMF) for benzoylation; DMF may improve solubility but increase side reactions .
- Purification : Compare column chromatography (silica gel, 19:1 PhMe:EtOAc) vs. recrystallization (from EtOH/H₂O). Silica may recover >90% purity but lower yields .
- Reproducibility : Document reaction atmosphere (N₂ vs. Ar) and catalyst batch variability (e.g., Pd₂(dba)₃ activity) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for substituent effects?
- Thiophene modifications : Replace thiophene with furan or phenyl to assess π-π stacking vs. hydrogen bonding in bioactivity .
- Cyclopropane ring : Compare cyclopropylmethoxy with linear alkoxy groups (e.g., ethoxy) to evaluate steric and electronic impacts on receptor binding .
- Bioactivity assays : Test derivatives against cancer cell lines (e.g., MCF-7) or antimicrobial panels to correlate substituents with IC₅₀ shifts .
Basic: What are best practices for ensuring synthesis reproducibility across laboratories?
- Standardized protocols : Pre-dry solvents (e.g., THF over molecular sieves) and calibrate heating mantles (±2°C accuracy) .
- Catalyst activation : Pre-reduce Pd₂(dba)₃ under H₂ atmosphere to ensure consistent activity .
- QC checks : Use TLC (Rf = 0.3 in hexane:EtOAc 3:1) to monitor reaction progress and HPLC for final purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
